5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol
Description
5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole family, which is known for its wide range of pharmacological activities.
Properties
IUPAC Name |
5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSZMYUZPQLFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=NN=C1S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol typically involves the reaction of 4-phenyl-3-thiosemicarbazide with propargyl bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Corresponding thiol.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol involves its interaction with molecular targets through hydrogen bonding and dipole interactions. The compound’s heteroatomic structure allows it to form stable complexes with metal ions, which can inhibit corrosion. Additionally, its antibacterial properties prevent the formation of biofilms on metal surfaces .
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-4-prop-2-enyl-5-(prop-2-en-1-yl)sulfanyl-1,2,4-triazole
- 5-phenyl-4-prop-2-enyl-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione
Uniqueness
5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol is unique due to its combination of a phenyl group and a prop-2-enyl group attached to the triazole ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its diverse pharmacological activities make it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
